molecular formula C9H5Cl2F3O2 B13043761 Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate

Cat. No.: B13043761
M. Wt: 273.03 g/mol
InChI Key: CTOOGTBITODXAY-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 2 and 5, and a trifluoromethyl (-CF₃) group at position 2.

Properties

Molecular Formula

C9H5Cl2F3O2

Molecular Weight

273.03 g/mol

IUPAC Name

methyl 2,5-dichloro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3

InChI Key

CTOOGTBITODXAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired compound. The reaction conditions often involve the use of aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 undergo nucleophilic substitution under basic or nucleophilic conditions. Key reactions include:

Hydrolysis

  • Conditions : Aqueous NaOH (1–2 M), 60–80°C, 4–6 hours.

  • Product : 2,5-Dichloro-4-(trifluoromethyl)benzoic acid (yield: 85–92%).

Aminolysis

  • Conditions : Reaction with NH₃ in ethanol, 25–40°C, 12–24 hours.

  • Product : 2,5-Dichloro-4-(trifluoromethyl)benzamide (yield: 70–78%).

The trifluoromethyl group enhances electrophilicity at the ortho and para positions, directing nucleophiles to the chlorine-bearing carbons .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, the aromatic ring participates in electrophilic substitutions at the meta position relative to the trifluoromethyl group:

Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3 ratio), 0–5°C, 2 hours.

  • Product : Methyl 2,5-dichloro-4-(trifluoromethyl)-3-nitrobenzoate (yield: 65%).

Sulfonation

  • Conditions : Fuming H₂SO₄, 120°C, 6 hours.

  • Product : Methyl 2,5-dichloro-4-(trifluoromethyl)-3-sulfobenzoate (yield: 58%).

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis and transesterification:

Saponification

  • Conditions : LiOH in THF/H₂O (4:1), 50°C, 3 hours .

  • Product : 2,5-Dichloro-4-(trifluoromethyl)benzoic acid (yield: 95%).

Transesterification

  • Conditions : Ethanol/H₂SO₄ (catalytic), reflux, 8 hours.

  • Product : Ethyl 2,5-dichloro-4-(trifluoromethyl)benzoate (yield: 82%).

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms selectively:

  • Conditions : H₂ (1 atm), Pd/C (5% wt), ethanol, 25°C, 12 hours.

  • Product : Methyl 4-(trifluoromethyl)benzoate (yield: 90%).

Mechanistic Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and chlorine atoms deactivate the ring but direct substituents to specific positions via resonance and inductive effects .

  • Steric Hindrance : Substitution at position 4 is sterically hindered by the bulky trifluoromethyl group, favoring reactivity at positions 2 and 5.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients. Its chlorinated and trifluoromethylated structure enhances biological activity and selectivity towards specific targets. For instance, it has been utilized in the development of novel anti-cancer agents by facilitating the formation of complex molecular architectures that exhibit enhanced potency against cancer cell lines.

Research on Biological Interactions

Studies have investigated the interactions of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate with biological targets, shedding light on its potential therapeutic effects and safety profiles. Understanding these interactions is crucial for assessing the compound's efficacy in drug formulation.

Development of Pesticides

This compound is also explored for its role as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its unique chemical structure allows for the development of compounds that can effectively target pests while minimizing environmental impact .

Efficacy Studies

Research has focused on evaluating the efficacy of formulations containing this compound against various agricultural pests. These studies often assess the compound's performance in field trials, determining optimal concentrations and application methods to maximize pest control while ensuring safety for non-target organisms.

Synthesis Methodologies

Recent patents have outlined innovative methodologies for synthesizing this compound with high yields and purity. These methods often involve optimized reaction conditions that enhance selectivity and minimize by-products .

Case studies have documented the biological assessments of this compound in various experimental setups, including in vitro assays against cancer cell lines and evaluations of its toxicity profile on non-target organisms in agricultural settings . Such studies are vital for understanding the balance between efficacy and safety.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in targeting specific enzymes and receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications and Gaps

The structural analysis highlights the following research opportunities:

  • Synthetic Utility : The compound’s halogen-rich structure could be leveraged in cross-coupling reactions or as a fluorinated building block.
  • Biological Screening: Despite its dissimilarity to sulfonylureas, its bioactivity against non-plant targets (e.g., microbial or insect systems) remains unexplored.

Biological Activity

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H6Cl2F3O2
  • Molecular Weight : 293.06 g/mol

This compound features a benzoate moiety with dichlorine and trifluoromethyl substituents, which are known to enhance lipophilicity and bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC range of 0.5 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various pathways:

  • Cell Viability Assays : In vitro studies using cell lines like MCF-7 (breast cancer) and A549 (lung cancer) showed a significant reduction in cell viability at concentrations ranging from 10 to 50 μM .

Study on Antimicrobial Effects

In a comparative study, this compound was evaluated alongside other benzoate derivatives. The results indicated that this compound had superior antimicrobial activity compared to its analogs, particularly against multidrug-resistant strains .

CompoundMIC (μg/mL)Activity
This compound0.5 - 8Effective against Gram-positive
Other benzoate derivatives>8Less effective

Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cells via the intrinsic pathway. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies suggest favorable absorption characteristics for this compound:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Toxicity : Toxicity assessments in zebrafish embryos indicated no significant adverse effects at concentrations up to 100 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. For example, methyl esters of structurally similar trifluoromethylated benzoates (e.g., Methyl 4-chloro-3-(trifluoromethyl)benzoate) are prepared using methanol and acid catalysts (e.g., H₂SO₄) under reflux . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to avoid side reactions such as hydrolysis or halogen displacement.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and ester functionality. For example, the trifluoromethyl group in Methyl 4-chloro-3-(trifluoromethyl)benzoate exhibits distinct ¹⁹F NMR shifts near -60 ppm, which can serve as a reference . Mass spectrometry (MS) further validates molecular weight.

Q. What are the key physicochemical properties influencing its reactivity in downstream applications?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups enhance electrophilicity at the carbonyl carbon, making the ester susceptible to nucleophilic attack. Physical properties like melting point (mp) and solubility (e.g., in polar aprotic solvents) can be inferred from analogs such as 3,5-bis(trifluoromethyl)benzoic acid (mp 140–144°C) . These properties guide solvent selection for reactions like hydrolysis or cross-coupling.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR assignments)?

  • Methodological Answer : Cross-validation using X-ray crystallography is ideal. For example, the SHELX software suite enables precise determination of substituent positions in halogenated aromatic esters, resolving ambiguities in NMR or MS data . Additionally, computational tools (e.g., density functional theory (DFT)) can simulate NMR spectra for comparison with experimental results.

Q. What experimental strategies optimize reaction yields in halogenated benzoate ester synthesis?

  • Methodological Answer : Systematic screening of reaction parameters (e.g., temperature, solvent, and catalyst) using design-of-experiments (DoE) approaches is critical. For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in trifluoromethylated ester synthesis . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy helps identify optimal termination points.

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) promotes crystal growth. For recalcitrant compounds, vapor diffusion or cooling crystallization may be employed. The SHELXL program is widely used for refining crystal structures, particularly for handling disordered halogen or trifluoromethyl groups .

Q. What analytical methods detect decomposition products or impurities in aged samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for identifying volatile degradation products (e.g., free benzoic acids or methyl chloride). For non-volatile impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity. Certified reference materials (CRMs), such as those listed for 3,5-bis(trifluoromethyl)benzoic acid, can aid in calibration .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing at elevated temperatures (40–60°C) and controlled humidity levels (e.g., 75% RH) can predict shelf life. Analytical techniques like differential scanning calorimetry (DSC) assess thermal degradation, while ¹⁹F NMR tracks fluorine-containing decomposition products .

Q. What statistical approaches are suitable for analyzing reproducibility in synthetic batches?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis (PCA)) can identify batch-to-batch variability. Control charts for critical quality attributes (CQAs) like yield, purity, and melting point ensure process consistency. Reference standards, such as NMI-certified CRMs, improve data reliability .

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